5-Amino-3-(2-methyl-3-pyridyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2-methyl-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-3-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-pyridinecarboxylic acid hydrazide with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(2-methyl-3-pyridyl)-1H-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential as a drug candidate, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-methyl-3-pyridyl)-1H-1,2,4-triazole would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-1,2,4-triazole
- 3-(2-Methyl-3-pyridyl)-1H-1,2,4-triazole
- 5-Amino-3-phenyl-1H-1,2,4-triazole
Uniqueness
The uniqueness of 5-Amino-3-(2-methyl-3-pyridyl)-1H-1,2,4-triazole lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(2-methylpyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-6(3-2-4-10-5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
InChI Key |
RXLTWECVELCLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.